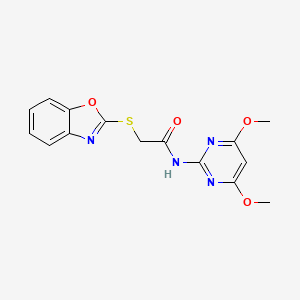
2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Overview
Description
"2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid" relates to a class of compounds that are structurally characterized by the isoindoline unit. This moiety is central to numerous naturally occurring alkaloids and synthetic compounds, attributing to a diverse range of biological activities, from anti-inflammatory to antihypertensive properties.
Synthesis Analysis
The synthesis methodologies for compounds related to 2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involve multi-step reactions, including solvent-free synthesis processes, fusion reactions, and microwave-assisted techniques. For example, solvent-free synthesis methods have been developed for related isoindolone derivatives, emphasizing the importance of sustainable and efficient chemical processes (Csende, Jekő, & Porkoláb, 2011).
Molecular Structure Analysis
The molecular structures of isoindoline compounds, including those similar to the target chemical, are often confirmed using techniques like IR, EI-MS, 1H-NMR, and 13C-NMR. These tools provide detailed information on the atomic and molecular composition, aiding in understanding the compound's molecular framework and its potential interactions (Csende, Jekő, & Porkoláb, 2011).
Chemical Reactions and Properties
Isoindoline derivatives participate in various chemical reactions, including cyclization and condensation, showcasing their reactivity and utility in synthesizing complex molecular architectures. These reactions are foundational for developing pharmacologically active compounds and understanding their reaction mechanisms and conditions is crucial for targeted synthesis (Zinchenko et al., 2009).
Scientific Research Applications
Chemical Synthesis and Biological Activities
2-(5-Amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a compound that falls within a broader class of chemicals with significant potential in scientific research, particularly in the synthesis of complex molecules and the exploration of their biological activities. Although the specific compound has not been directly mentioned in the available research, derivatives and structurally related compounds provide insight into the potential applications and significance of such molecules.
One area of application is in the development of novel synthetic pathways. For instance, derivatives of isoindolone, a core component of the target compound, have been synthesized for various biological activities, including anti-inflammatory, antispasmodic, and antinociceptive effects (Csende, Jekő, & Porkoláb, 2011). This showcases the compound's relevance in drug development and pharmacological research.
In addition, compounds with a backbone similar to 2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid have been utilized in the synthesis of complex molecules with potential analgesic and antipyretic properties, highlighting the importance of such structures in medicinal chemistry (Reddy et al., 2014).
Furthermore, the structural variations and modifications of related compounds have played a crucial role in developing inhibitors for specific enzymes or receptors, which is critical for understanding disease mechanisms and developing therapeutic agents. For example, modifications at certain positions of similar molecules have led to the discovery of potent allosteric effectors of hemoglobin, with potential applications in treating conditions related to depleted oxygen supply (Randad et al., 1991).
properties
IUPAC Name |
2-(5-amino-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-8-2-4-10(17)7-13(8)18-14(19)11-5-3-9(16(21)22)6-12(11)15(18)20/h2-7H,17H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVVHLQCVXXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)
![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)
![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)